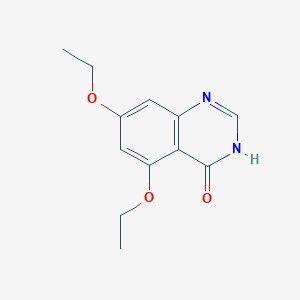
5,7-diethoxyquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-diethoxyquinazolin-4(3H)-one: is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5,7-diethoxybenzoic acid with formamide or formic acid under heating conditions to form the quinazolinone ring. The reaction conditions often require elevated temperatures and may involve catalysts to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
5,7-diethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Substitution: The ethoxy groups at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.
科学研究应用
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 5,7-diethoxyquinazolin-4(3H)-one. Research indicates that these compounds can be effective against multi-drug resistant bacteria. For instance, a study demonstrated that conjugating quinazolinone derivatives with silver nanoparticles significantly enhanced their antibacterial activity against various strains such as Escherichia coli and Streptococcus pyogenes . Specifically, the compound exhibited improved bactericidal effects when combined with silver nanoparticles, showcasing a promising avenue for developing new antibacterial agents.
Data Table: Antibacterial Efficacy of Quinazolinone Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| This compound + AgNP | E. coli K1 | 1 µM | Enhanced activity with AgNPs |
| This compound + AgNP | S. pyogenes | 2 µM | Significant bactericidal effect |
| This compound | Klebsiella pneumoniae | Not specified | Minimal effects without AgNPs |
Anticancer Applications
The anticancer potential of quinazolinone derivatives has been extensively studied. A series of compounds, including this compound, were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma). The results indicated that many derivatives exhibited potent cytotoxic effects, often surpassing the efficacy of established chemotherapeutics like lapatinib .
Case Study: Cytotoxicity Evaluation
In a comparative study assessing the cytotoxicity of various quinazolinone derivatives:
- Compounds were tested against MCF-7 and A2780 cell lines .
- Results indicated that certain derivatives had IC50 values significantly lower than lapatinib , which is a standard treatment for breast cancer.
Data Table: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib (IC50 = 5.9 µM) |
|---|---|---|---|
| This compound | MCF-7 | 3.79 ± 0.96 | More potent |
| This compound | A2780 | 0.20 ± 0.02 | Significantly more potent |
作用机制
The mechanism of action of 5,7-diethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5,7-dimethoxyquinazolin-4(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.
4-oxo-3H-quinazolin-2-yl derivatives: Compounds with variations in the substituents on the quinazolinone core.
Uniqueness
5,7-diethoxyquinazolin-4(3H)-one is unique due to the presence of ethoxy groups at the 5 and 7 positions, which can influence its chemical reactivity, biological activity, and potential applications. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other quinazolinone derivatives.
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
5,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-8-5-9-11(10(6-8)17-4-2)12(15)14-7-13-9/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
InChI 键 |
NLTUSZNIJMXNKC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C(=C1)OCC)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















